molecular formula C15H12N2O5 B5027803 N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5027803
M. Wt: 300.27 g/mol
InChI Key: ROZHPHAJMCSPIN-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a benzodioxine ring system, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the nitrophenyl-benzodioxine intermediate with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxine ring.

    Oxidation: The benzodioxine ring can be oxidized under strong oxidative conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(3-aminophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: Its derivatives are explored for their potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzodioxine ring can interact with various enzymes and receptors. The carboxamide group may enhance the compound’s binding affinity to its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-sulfonamide
  • N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-thioamide

Uniqueness

N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical behavior, making it a valuable subject for further research.

Properties

IUPAC Name

N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(16-10-4-3-5-11(8-10)17(19)20)14-9-21-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZHPHAJMCSPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320027
Record name N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304888-71-9
Record name N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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